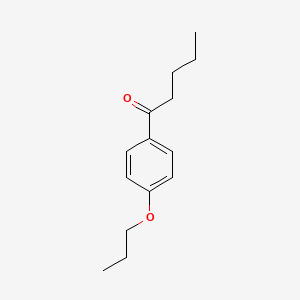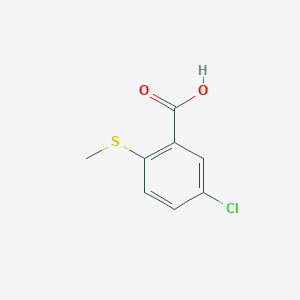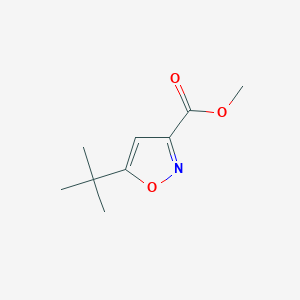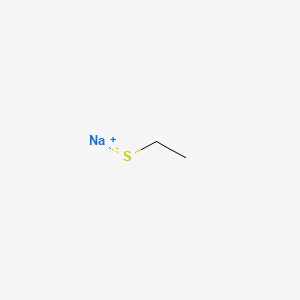
4-(4-(Trifluoromethyl)phenoxy)benzoic acid
Vue d'ensemble
Description
4-(4-(Trifluoromethyl)phenoxy)benzoic acid (TFPA) is an organic compound that has been studied for its diverse range of applications, including its use as a biological reagent, a synthetic intermediate, and a chemical reagent. TFPA is a colorless, water-soluble solid that is highly stable in a wide range of environments. It is also a non-toxic compound, making it an attractive choice for use in laboratory experiments.
Applications De Recherche Scientifique
Development as Fluorescence Probes
4-(4-(Trifluoromethyl)phenoxy)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. Such probes are valuable in studying the roles of hROS in biological and chemical applications, offering precise detection and differentiation among various reactive oxygen species (Setsukinai et al., 2003).
Antagonist Activity in Medical Research
Derivatives of this compound have been found to exhibit antagonist activity, particularly targeting the EP1 receptor subtype. Research indicates that analogs of these compounds show optimized antagonist activity and some demonstrate in vivo activity. Such compounds are significant in medical research for their potential therapeutic applications (Naganawa et al., 2006).
Polymerization Studies
The compound has been studied in the context of enzymatic oxidative polymerization. Research involving derivatives like 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA) and its polymerization via horseradish peroxidase enzyme demonstrates the compound's potential in creating polymers with high thermal stability and specific molecular weights. This has implications for advanced material science and technology (Kumbul et al., 2015).
Application in Liquid Crystal Synthesis
This compound and its derivatives are utilized in the synthesis of liquid crystals. These compounds are key in creating various homologous series of liquid crystalline trimers, which are essential for the development of advanced display technologies (Henderson & Imrie, 2005).
Role in Synthesis of Fluorine-Containing Compounds
Derivatives of this compound are important in the synthesis of fluorine-containing compounds. These synthesized compounds have potential applications as antibacterial agents, highlighting the compound's significance in pharmaceutical research (Holla, Bhat, & Shetty, 2003).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYCJOUKXVWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394897 | |
| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78161-82-7 | |
| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)





![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)



![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)
